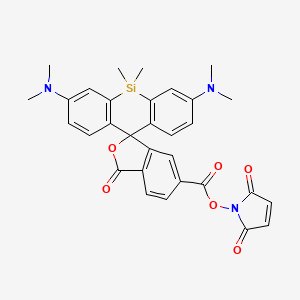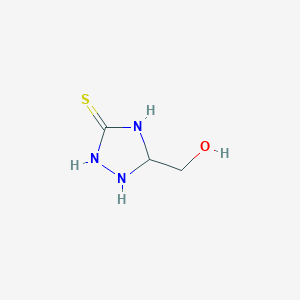
5-(Hydroxymethyl)-1,2,4-triazolidine-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)-1,2,4-triazolidine-3-thione is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a triazolidine ring with a hydroxymethyl group and a thione group, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-1,2,4-triazolidine-3-thione typically involves the reaction of triazolidine derivatives with formaldehyde and hydrogen sulfide under controlled conditions. The reaction is carried out in an aqueous medium, often with the use of a catalyst to enhance the reaction rate and yield. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring systems to maintain optimal reaction conditions. The use of advanced catalysts and purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxymethyl)-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thione group can be reduced to form thiol derivatives.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as amines or alcohols are used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted triazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Hydroxymethyl)-1,2,4-triazolidine-3-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 5-(Hydroxymethyl)-1,2,4-triazolidine-3-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, leading to the inhibition of specific biological processes.
Pathways Involved: It affects cellular pathways related to oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Hydroxymethyl)furfural: Known for its applications in the production of biofuels and chemicals.
5-(Chloromethyl)furfural: Used in the synthesis of pharmaceuticals and agrochemicals.
5-(Bromomethyl)furfural: Explored for its potential as a chemical intermediate.
Uniqueness
5-(Hydroxymethyl)-1,2,4-triazolidine-3-thione stands out due to its unique combination of a triazolidine ring with hydroxymethyl and thione groups
Eigenschaften
Molekularformel |
C3H7N3OS |
|---|---|
Molekulargewicht |
133.18 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C3H7N3OS/c7-1-2-4-3(8)6-5-2/h2,5,7H,1H2,(H2,4,6,8) |
InChI-Schlüssel |
JNZLJOVGKGKJHP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1NC(=S)NN1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


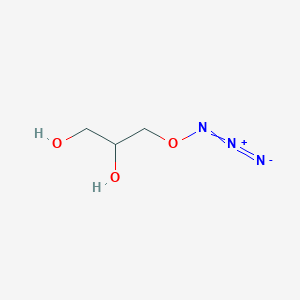
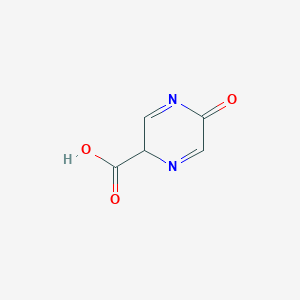
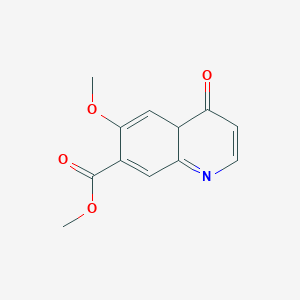
![sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12361562.png)
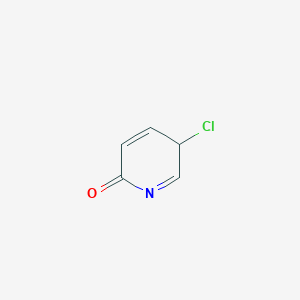

![methyl 6-[[(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]hexanoate](/img/structure/B12361574.png)
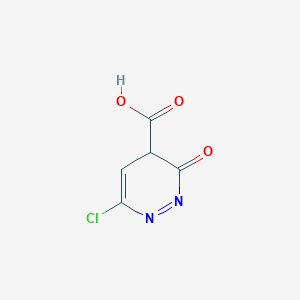
![[1-(Azanidylmethyl)cyclohexyl]methylazanide;platinum(4+);sulfate](/img/structure/B12361582.png)
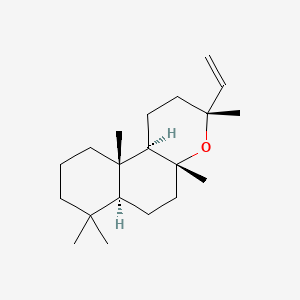
![19,23,32-Trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione](/img/structure/B12361616.png)
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile;benzoic acid](/img/structure/B12361624.png)
![2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12361627.png)
